6-Methoxycinnoline
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methoxycinnoline |
InChI |
InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(6-8)4-5-10-11-9/h2-6H,1H3 |
InChI Key |
ZIZYSKVMWOOJHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxycinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methoxyacetylene under basic conditions to form the desired cinnoline ring system. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate ester derivative facilitates transition metal-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
-
Reacts with aryl halides (e.g., bromobenzene) under Pd(PPh₃)₄ catalysis in THF/H₂O at 60°C to form biaryl derivatives.
-
Applications include synthesizing pharmacologically active compounds.
Example :
| Catalyst | Base | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 70–85% |
Nucleophilic Aromatic Substitution
The electron-deficient cinnoline ring undergoes nucleophilic substitution at positions activated by the methoxy group:
-
Amine Substitution :
Reacts with amines (e.g., piperidine) in DMF at 120°C to yield 7-amino-6-methoxycinnoline derivatives.
Mechanism :
-
Deprotonation of the nucleophile.
-
Attack at the electrophilic carbon adjacent to nitrogen.
-
Elimination of the leaving group (e.g., halide).
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 120°C, 12 h | 7-Piperidinyl-6-methoxycinnoline |
Oxidation and Functional Group Interconversion
-
Methoxy Demethylation :
Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding 6-hydroxycinnoline for further derivatization.
| Reagent | Temperature | Product |
|---|---|---|
| BBr₃ | −78°C | 6-Hydroxycinnoline |
Coordination Chemistry
6-Methoxycinnoline derivatives act as ligands for transition metals:
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Agents
6-Methoxycinnoline has been explored for its potential as a building block in the synthesis of novel pharmaceuticals. Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities, making it a candidate for drug development .
Table 1: Summary of Pharmaceutical Studies Involving this compound
Environmental Applications
Wastewater Treatment
This compound is prevalent in shale gas wastewater and poses environmental risks due to its toxicity. Recent studies have investigated innovative methods for its removal using electrochemical membranes constructed with carbon nanotubes. These methods have shown promising results in effectively reducing the concentration of this compound in contaminated water .
Table 2: Electrochemical Treatment Efficiency
| Parameter | Effect on Removal Efficiency |
|---|---|
| Voltage | Increased efficiency with higher voltage levels |
| Initial Concentration | Diminished efficiency at higher concentrations |
| Salinity | Positive correlation with removal efficiency |
Analytical Chemistry
Fluorescent Probes
In analytical chemistry, this compound is utilized in the synthesis of fluorescent probes for biological applications. These probes are essential for detecting chloride ions in various biological systems, enhancing the understanding of cellular processes .
Table 3: Applications in Analytical Chemistry
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of synthesized derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as therapeutic agents .
Case Study 2: Wastewater Treatment
In an experimental setup to treat shale gas wastewater containing high concentrations of this compound, an electrochemical membrane system was employed. The study concluded that the system could effectively reduce contaminant levels by over 34%, demonstrating a viable method for environmental remediation .
Mechanism of Action
The mechanism of action of 6-Methoxycinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the cinnoline ring.
Comparison with Similar Compounds
6-Methoxyquinoline (C₁₀H₉NO)
Structural Differences :
- Core structure: Quinoline has one nitrogen atom in its fused pyridine ring, while cinnoline has two adjacent nitrogens.
- Electronic effects: The methoxy group in 6-Methoxyquinoline donates electron density via resonance, activating the aromatic ring for electrophilic substitution. In 6-Methoxycinnoline, the electron-deficient cinnoline core may reduce this activation .
Physicochemical Properties :
4-Hydroxy-8-Methoxycinnoline (C₉H₈N₂O₂)
Structural Comparison :
- Additional hydroxyl (-OH) group at position 4 increases polarity and hydrogen-bonding capacity compared to this compound .
Physicochemical Properties :
- Molecular Weight : 192.17 g/mol.
- Water Solubility: Higher than this compound due to the hydroxyl group.
- Reactivity : The hydroxyl group enables conjugation with biological targets, such as enzymes or receptors.
2-Chloro-6-Methoxyquinoline (C₁₀H₈ClNO)
Key Differences :
- Substituent effects : The chloro group at position 2 enhances electrophilic substitution resistance but improves stability in pharmaceutical intermediates .
- Biological Activity: Chlorinated quinoline derivatives often exhibit enhanced antimicrobial or anticancer activity compared to methoxy-substituted analogs.
6-Ethynylcinnoline (C₁₀H₆N₂)
Comparison :
- Functional Group : Ethynyl (-C≡CH) group at position 6 introduces sp-hybridized carbon, enabling click chemistry applications.
- Reactivity: More reactive than this compound due to the ethynyl group’s participation in cross-coupling reactions .
Pharmacological Potential
- Quinoline Derivatives: Widely studied for antimalarial, antibacterial, and anticancer properties. 6-Methoxyquinoline is a key intermediate in 8-aminoquinoline antimalarials .
- Cinnoline Derivatives: Less explored but show promise in kinase inhibition and as fluorescent probes due to their rigid, planar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
